N-(3-methoxyphenyl)-3-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide
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Overview
Description
N-(3-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a piperidine sulfonyl group, and a propanamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a reaction with an appropriate amine to form the methoxyphenyl intermediate.
Sulfonylation: The intermediate is then reacted with piperidine and a sulfonyl chloride to introduce the piperidine sulfonyl group.
Amidation: Finally, the product is subjected to amidation with a suitable carboxylic acid derivative to form the propanamide backbone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of halogenated or other substituted aromatic compounds.
Scientific Research Applications
N-(3-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-methoxyphenyl)ethylidene)-4-(2-pyridinyl)-1-piperazinamines
- N-(1-(3-methoxyphenyl)ethylidene)-4-(2-pyridinyl)-1-piperazinamines
- N-(1-(4-methoxyphenyl)ethylidene)-4-(4-methylbenzyl)-1-piperazinamines
Uniqueness
N-(3-methoxyphenyl)-3-[4-(piperidine-1-sulfonyl)phenyl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-piperidin-1-ylsulfonylphenyl)propanamide |
InChI |
InChI=1S/C21H26N2O4S/c1-27-19-7-5-6-18(16-19)22-21(24)13-10-17-8-11-20(12-9-17)28(25,26)23-14-3-2-4-15-23/h5-9,11-12,16H,2-4,10,13-15H2,1H3,(H,22,24) |
InChI Key |
PXSSLTNJFFRCEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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